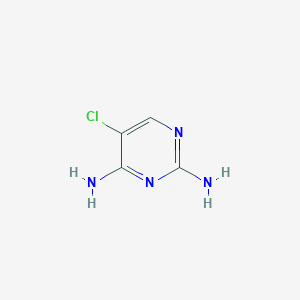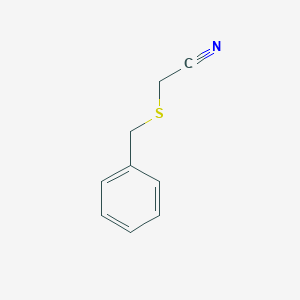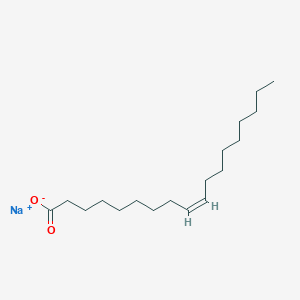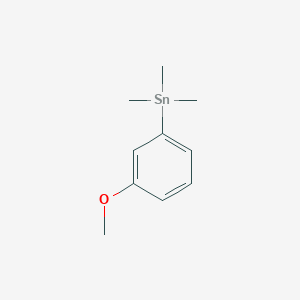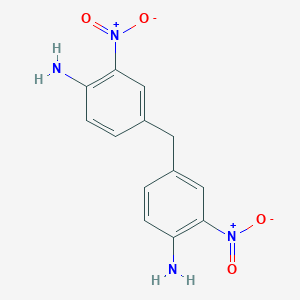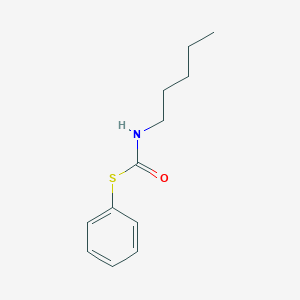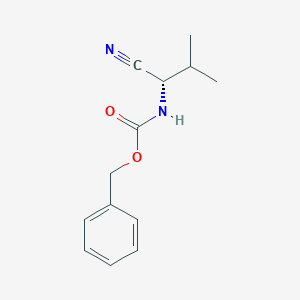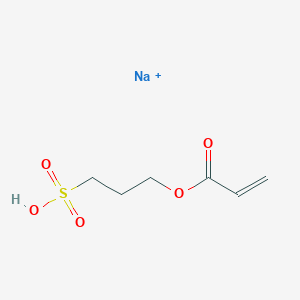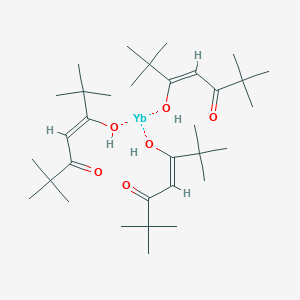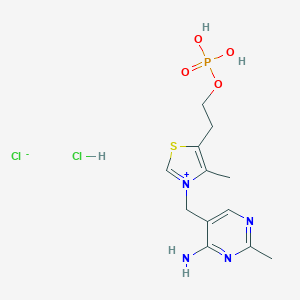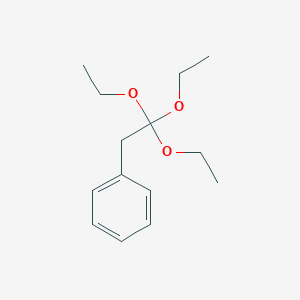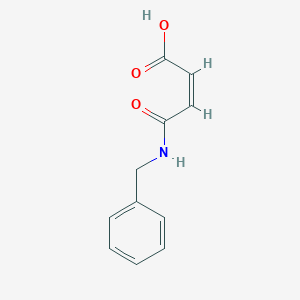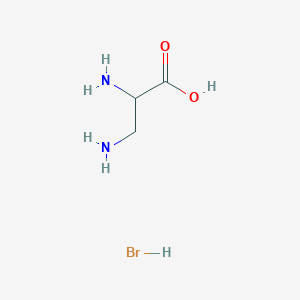
2,3-Diaminopropanoic acid hydrobromide
説明
2,3-Diaminopropanoic acid hydrobromide is a derivative of the non-proteinogenic amino acid 2,3-diaminopropanoic acid (Dap). It is an important compound in the field of chemical synthesis, particularly in the synthesis of peptides and glycopeptides, as well as in the study of protein function and inhibition of enzymatic processes.
Synthesis Analysis
The synthesis of 2,3-diaminopropanoic acid derivatives has been approached through various strategies. One efficient and cost-effective synthesis of N(alpha)-Boc2-N(beta)-Cbz-2,3-diaminopropionic acid starts from commercially available N(alpha)-Boc-Asp(OBn)-OH and employs a Curtius rearrangement to establish the beta-nitrogen, with the success of the rearrangement hinging on proper protection of the alpha-nitrogen . Another strategy involves the use of d-Serine as a starting material to prepare orthogonally protected methyl esters of l-Dap through reductive amination and subsequent oxidation steps, preserving the chirality of the starting material . Additionally, a synthesis of 2,3-diaminobutanoic acids, which are closely related to 2,3-diaminopropanoic acid, is reported using nucleophilic addition of methylmagnesium bromide to differentially protected nitrones derived from l-serine .
Molecular Structure Analysis
The molecular structure of 2,3-diaminopropanoic acid derivatives is characterized by the presence of two amino groups and a carboxylic acid group. The stereochemistry of the molecule can be controlled during synthesis, as demonstrated by the diastereoselective Mannich reaction yielding 3-aryl-2,3-diaminopropanoic acids with high enantiomeric excesses . The absolute configuration of newly generated asymmetric carbon atoms in related compounds has been determined using NMR spectroscopy .
Chemical Reactions Analysis
2,3-Diaminopropanoic acid derivatives participate in various chemical reactions. They have been used as glyoxal/methylglyoxal scavengers and AGE inhibitors, with the addition of an 8-hydroxyquinoline moiety increasing overall activity . These derivatives also serve as intermediates in the synthesis of mimics of O-linked glycopeptides, with the chemoselective reaction of reducing sugars providing structurally similar glycoconjugates . Furthermore, orthogonally protected DAPs have been synthesized by ring-opening of N-activated aziridine 2-carboxylates, although the regiochemical outcome of such reactions is not always predictable .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-diaminopropanoic acid derivatives are influenced by their protecting groups and the presence of additional functional moieties. For instance, the orthogonally protected derivatives allow for selective deprotection under specific conditions, which is crucial for their use in peptide synthesis . The N3-haloacetyl derivatives of L-2,3-diaminopropanoic acid exhibit strong inhibitory activity against glucosamine-6-phosphate synthase, with the inhibition being competitive with respect to glutamine . Additionally, functionalized derivatives can be prepared by conjugate addition of amines to dehydroalanine derivatives, allowing for differentiation of the two amine groups .
科学的研究の応用
Synthesis and Structural Applications
Synthesis of Derivatives
2,3-Diaminopropanoic acid derivatives are synthesized through the conjugate addition of amines to dehydroalanine derivatives, enabling the differentiation of the two amine groups in substituted 2,3-diaminopropanoic acids. This method is useful for incorporating substituted β-amino amino acid units within peptides (Choi & Harold, 1995).
Enantiopure 3-Aryl-2,3-Diaminopropanoic Acids
A convenient route to enantiopure 3-aryl-2,3-diaminopropanoic acids has been established using diastereoselective Mannich reaction of camphor-based tricyclic iminolactone with imines. This process achieves high yields and excellent enantiomeric excesses (Zhang et al., 2008).
Structural Characterization
The reaction of rhodium(III) chloride trihydrate with 1,3-diaminopropane in concentrated hydrobromic acid forms bis(α,ω-diammonioalkane) diaquahydrogen(1+) hexabromorhodate(III) dibromides. These compounds are studied for their structure and spectroscopic characteristics, illustrating the significance of 2,3-diaminopropanoic acid in inorganic-organic hybrid material synthesis (Bujak & Frank, 2002).
Biological and Environmental Research
Neurotoxic Compounds in Cyanobacteria
The biosynthetic pathways of neurotoxic amino acids like 3-N-methyl-2,3-diaminopropanoic acid (BMAA) and 2,4-diaminobutanoic acid (2,4-DAB), found in cyanobacteria, are explored. This research is crucial for understanding the environmental and health impacts of these neurotoxins (Nunn & Codd, 2017).
Quantitative Determination in Seeds
A method for the simultaneous quantitative determination of neurotoxic nonprotein amino acid 3-(N-oxalyl)-L-2,3-diaminopropanoic acid (β-ODAP) and its nontoxic α-isomer in seeds of grass pea by capillary zone electrophoresis (CZE) has been developed. This is important for assessing the neurotoxicity of agricultural products (Arentoft & Greirson, 1995).
Biosynthesis of L-2,3-Diaminopropanoic Acid
The biosynthesis process of L-2,3-diaminopropanoic acid (L-DAP) in microbes was studied using 2H-labelled precursors. This research provides insight into the metabolic pathways involving this amino acid (Baan, Barnick, & Bickelhaupt, 1985).
Safety And Hazards
特性
IUPAC Name |
2,3-diaminopropanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.BrH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNPALADKWAZMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940066 | |
| Record name | 3-Aminoalanine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diaminopropanoic acid hydrobromide | |
CAS RN |
18635-45-5 | |
| Record name | Alanine, 3-amino-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18635-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Diaminopropionic acid hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018635455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminoalanine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-diaminopropionic acid hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)
